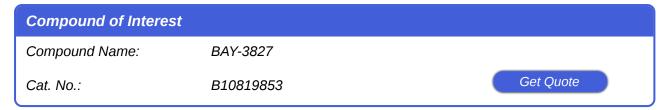


BAY-3827: An In-Depth Technical Guide to In Vitro Potency and Efficacy

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency, efficacy, and mechanism of action of **BAY-3827**, a potent and selective inhibitor of AMP-activated protein kinase (AMPK). The information is compiled from multiple peer-reviewed studies to serve as a valuable resource for researchers in oncology, metabolism, and drug discovery.

Core Quantitative Data

The in vitro potency of **BAY-3827** has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against AMPK and other kinases, as well as its effects in cellular models.

Table 1: In Vitro Biochemical Potency of BAY-3827 Against AMPK



Target	ATP Concentration	IC50 (nM)	Species	Assay Conditions
AMPK	10 μM (low)	1.4	Human (α2β1γ1 complex)	Cell-free assay, with 2 μM AMP[1][2]
AMPK	2 mM (high)	15	Human (α2β1γ1 complex)	Cell-free assay, with 2 μM AMP[1][2][3][4]
AMPK	200 μΜ	17	Rat (liver purified)	Cell-free assay[5]
ΑΜΡΚ α1β1γ1	200 μΜ	25	Human	Bacterially expressed, Thr172 phosphorylated[5]
ΑΜΡΚ α2β2γ1	200 μΜ	70	Human	Bacterially expressed, Thr172 phosphorylated[5]
AMPK α2 Kinase Domain	200 μΜ	89	Human	Bacterially expressed, Thr172 phosphorylated[5

Table 2: Off-Target Kinase Inhibition Profile of BAY-3827



Off-Target Kinase	IC50 (nM)	ATP Concentration	Notes
RSK1 (RPS6KA1)	9.1	1 μΜ	Eurofins assay[6]
RSK2 (RPS6KA2)	24	1 μΜ	Eurofins assay[6][7]
RSK3 (RPS6KA3)	52	1 μΜ	Eurofins assay[6][7]
RSK4 (RPS6KA6)	36	Not Specified	Bayer in-house assay[3][6][7]
MSK1 (RPS6KA5)	43	1 μΜ	Eurofins assay[6][7]
Flt3	124	10 μΜ	[3]
c-Met	788	10 μΜ	[3]
Aurora A	1324	10 μΜ	[3]
MST3	94	1 μΜ	Eurofins assay[6][7]

Table 3: Cellular Efficacy of BAY-3827

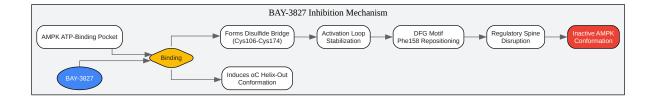


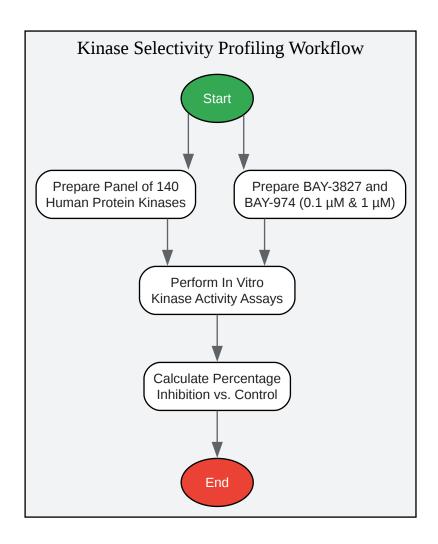
Cell Line	Assay	Endpoint	IC50 / Effective Concentration	Duration
Hepatocytes	ACC1 Phosphorylation	Inhibition of MK- 8722-mediated phosphorylation	2.5 - 5 μM (complete inhibition)	Not Specified
Hepatocytes	Lipogenesis	Rescue of MK- 8722-mediated inhibition	Dose-dependent	Not Specified
LNCaP & VCaP	ACC1 Ser79 Phosphorylation	Strong reduction	Not Specified (tested 0-10 nM)	Overnight
LNCaP & VCaP	Proliferation	Inhibition	Strong inhibitory effects at 0-10 nM	6 days
IMR-32	pACC HTRF Assay	Inhibition	150 nM	Not Specified
U2OS	ACC Phosphorylation (Ser80)	Inhibition of MK- 8722-induced phosphorylation	Dose-dependent	30 min
MYC-dependent cancer cell lines (COLO 320DM, Ramos, etc.)	Proliferation	No significant anti-proliferative activity	Not Specified	Not Specified

Mechanism of Action

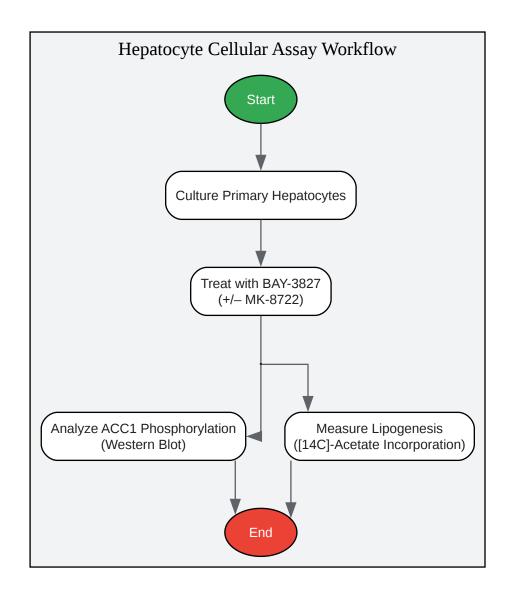
BAY-3827 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the AMPK kinase domain.[8] This binding induces an α C helix-out conformation, which is characteristic of an inactive kinase state.[8] A key feature of **BAY-3827**'s inhibitory mechanism is the formation of a disulfide bridge between Cys106 in the α D helix and Cys174 in the activation loop.[8] This covalent bond stabilizes the activation loop, leading to a repositioning of the DFG motif's phenylalanine (Phe158) and disruption of the regulatory spine, ultimately locking the kinase in an inactive conformation.[8]











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